molecular formula C12H14F3N B8430311 1-[4-(Trifluoromethyl)phenyl]piperidine

1-[4-(Trifluoromethyl)phenyl]piperidine

Cat. No. B8430311
M. Wt: 229.24 g/mol
InChI Key: URGBNJOCJKXBFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06291722B1

Procedure details

The general procedure from Example 1 was followed using 4-chlorobenzotrifluoride (650 mg, 3.6 mmol) and piperidine (258 mg, 3.0 mmol) with Pd2(dba)3 (55 mg, 0.081 mmol) and (Me3C)2PH(O) (21.0 mg, 0.126 mmol) and NaOtBu (432 mg, 4.5 mmol) in 6.0 mL of toluene. After 48 h, the reaction mixture was chromatographed with 5% ethyl acetate/hexane to give 161 mg (23% yield) of 4-piperidinobenzotrifluoride. It was >95% pure by 1H NMR and GC/MS. 1H NMR (500 MHz, CDCl3): δ 7.36 (d, J=8.78 Hz, 2H), 6.82 (d, J=8.79 Hz, 2H), 3.18 (m, 4H), 1.60 (m, 4H), 1.54 (m, 2H) ppm. 13C NMR (125 MHz, CDCl3): d 153.7, 127.6, 126.3, 114.5, 49.2, 25.4, 24.2 ppm. MS: Calculated for C12H14F3N(M+): 229.1. Found: 230.2 (M++H).
Quantity
650 mg
Type
reactant
Reaction Step One
Quantity
258 mg
Type
reactant
Reaction Step Two
[Compound]
Name
(Me3C)2PH(O)
Quantity
21 mg
Type
reactant
Reaction Step Three
Quantity
432 mg
Type
reactant
Reaction Step Four
Quantity
6 mL
Type
solvent
Reaction Step Five
Quantity
55 mg
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][CH:3]=1.[NH:12]1[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1.CC([O-])(C)C.[Na+]>C1(C)C=CC=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[N:12]1([C:2]2[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][CH:3]=2)[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1 |f:2.3,5.6.7.8.9|

Inputs

Step One
Name
Quantity
650 mg
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(F)(F)F
Step Two
Name
Quantity
258 mg
Type
reactant
Smiles
N1CCCCC1
Step Three
Name
(Me3C)2PH(O)
Quantity
21 mg
Type
reactant
Smiles
Step Four
Name
Quantity
432 mg
Type
reactant
Smiles
CC(C)(C)[O-].[Na+]
Step Five
Name
Quantity
6 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Six
Name
Quantity
55 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was chromatographed with 5% ethyl acetate/hexane

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
N1(CCCCC1)C1=CC=C(C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 161 mg
YIELD: PERCENTYIELD 23%
YIELD: CALCULATEDPERCENTYIELD 23.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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